Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate
Description
Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate (CAS: 111222-40-3) is a pyrrole derivative with the molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol . Its structure features a pyrrole core substituted with an amino group at position 2, a phenyl group at position 5, and an ethyl carboxylate ester at position 2.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)10-8-11(15-12(10)14)9-6-4-3-5-7-9/h3-8,15H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPAKNYVOAOQGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547989 | |
| Record name | Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111222-40-3 | |
| Record name | Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate typically involves the condensation of ethyl acetoacetate with aniline in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrrole ring. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol, and using a catalyst like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Scientific Research Applications
Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate is a versatile building block for synthesizing more complex heterocyclic compounds. Its applications span multiple scientific domains:
- Chemistry It serves as a building block in the synthesis of complex heterocyclic compounds.
- Medicine The compound is investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry It is used in the production of dyes, pigments, and other materials.
Biological Activities
This compound exhibits diverse biological activities, making it a candidate for drug development. Similar compounds have demonstrated:
- Anticancer Properties Inhibition of cyclin-dependent kinases (CDKs) can lead to apoptosis in cancer cells.
- Anti-inflammatory Properties Capable of modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties Effective against various bacterial strains, suggesting its potential as an antibacterial agent.
Chemical Reactions and Significance
The presence of the phenyl group in this compound enhances its aromaticity and stability, allowing for a wider range of chemical modifications and applications compared to similar compounds. This compound can undergo various chemical reactions:
- Oxidation The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate and hydrogen peroxide .
- Reduction Nitro derivatives can be reduced back to the amino group using reducing agents like sodium borohydride or lithium aluminum hydride .
- Substitution The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, often requiring catalysts like iron(III) chloride or aluminum chloride .
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate, a comparison with structurally analogous pyrrole derivatives is provided below.
Structural and Functional Group Variations
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|---|
| This compound | 2-NH₂, 5-Ph, 3-COOEt | C₁₃H₁₄N₂O₂ | 230.26 | Amino group enhances H-bonding capacity |
| Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate | 3-NH₂, 5-Bn, 2-COOEt | C₁₄H₁₆N₂O₂ | 244.29 | Benzyl group increases lipophilicity |
| Ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate (6a) | 3-CH₂CH₂OH, 5-Ph, 2-COOEt | C₁₅H₁₇NO₃ | 260.13 | Hydroxyethyl improves aqueous solubility |
| Ethyl 4-ethyl-3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate (6b) | 4-Et, 3-CH₂CH₂OH, 5-Ph, 2-COOEt | C₁₇H₂₁NO₃ | 288.16 | Ethyl substitution alters steric effects |
Physicochemical Properties
- Melting Points: this compound: Not reported. Compound 6a: 103–105°C (attributed to hydrogen bonding from the hydroxyethyl group) . Compound 6b: 81–83°C (lower due to reduced polarity from the ethyl group) .
- Solubility: Hydroxyethyl groups (e.g., in 6a) enhance water solubility compared to the amino group in the target compound, which may favor membrane permeability in biological systems .
Electronic and Steric Effects
- Amino vs.
- Phenyl vs. Benzyl: The rigid phenyl group in the target compound may restrict conformational flexibility compared to the benzyl group in Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate, affecting binding kinetics .
Biological Activity
Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Overview of the Compound
This compound belongs to the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom. Its structure allows for various interactions with biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with multiple cellular targets. Similar compounds have demonstrated the following activities:
- Anticancer : Inhibition of cyclin-dependent kinases (CDKs) leading to apoptosis in cancer cells .
- Anti-inflammatory : Modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
- Antimicrobial : Effective against various bacterial strains, suggesting potential as an antibacterial agent .
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit CDK2/cyclin A activity, which is crucial for cell cycle progression in cancer cells. This inhibition leads to increased E2F1 activity, promoting apoptosis in tumor cells while sparing normal cells .
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects by inhibiting the production of inflammatory mediators. Research suggests that it may downregulate the expression of cyclooxygenase enzymes and other pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Antimicrobial Activity
This compound has shown promising results against various microbial pathogens. In vitro studies report minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | CDK inhibition leading to apoptosis | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Effective against bacterial strains |
Case Studies and Research Findings
- Anticancer Mechanism : A study explored the compound's ability to inhibit CDK2/cyclin A, revealing that it induces apoptosis through E2F1 pathway activation. The findings suggest that targeting this pathway could be a viable strategy for cancer treatment .
- Anti-inflammatory Effects : Another investigation assessed the compound's impact on inflammatory markers in vitro. Results indicated a significant reduction in TNF-alpha and IL-6 levels, supporting its use in treating inflammatory conditions.
- Antimicrobial Properties : A comparative study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves condensation of ethyl acetoacetate with aniline derivatives, followed by cyclization. Key parameters include:
- Catalyst choice : Acidic or basic catalysts (e.g., p-TsOH) improve cyclization efficiency .
- Temperature control : Reactions performed at 80–100°C enhance cyclization rates but may require reflux conditions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization, while ethanol or THF may reduce side reactions .
Yield optimization (typically 40–60%) requires monitoring by TLC and purification via column chromatography using ethyl acetate/hexane gradients .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- 1H/13C NMR : Key signals include the ester carbonyl (δ ~161 ppm in 13C NMR) and aromatic protons (δ 7.2–7.5 ppm in 1H NMR). The amino group (NH) appears as a broad singlet at δ ~8–9 ppm but may exchange in DMSO-d6 .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 230.26) and isotopic patterns to validate purity .
- IR : Stretching frequencies for NH (~3350 cm⁻¹) and ester C=O (~1700 cm⁻¹) confirm functional groups .
Q. How does this compound serve as a precursor for bioactive derivatives?
The amino and ester groups enable derivatization:
- Acylation : React with acyl chlorides to form amides, enhancing pharmacokinetic properties .
- Suzuki coupling : Introduce aryl/heteroaryl groups at the phenyl ring for structure-activity relationship (SAR) studies .
- Reduction : Convert the ester to a hydroxymethyl group for solubility optimization .
Advanced Research Questions
Q. How can contradictory crystallographic data for this compound be resolved?
Discrepancies in bond lengths/angles may arise from:
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
- DFT calculations (Gaussian/B3LYP) : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the amino group’s lone pair (HOMO) facilitates electrophilic attacks .
- MD simulations : Solvent effects (e.g., DMSO vs. water) on reaction pathways can be modeled using GROMACS .
Q. How do hydrogen-bonding patterns influence supramolecular assembly in crystalline forms?
Graph-set analysis (using Mercury) reveals:
Q. What strategies mitigate low yields in multi-step syntheses of pyrrole-based analogs?
- Protection/deprotection : Use Boc groups for the amino moiety to prevent side reactions during coupling steps .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves yields by 15–20% .
- Flow chemistry : Enhances mixing and heat transfer for exothermic steps like cyclization .
Methodological Guidelines
Q. How should researchers handle safety concerns during large-scale synthesis?
Q. What analytical workflows validate purity for pharmacological assays?
- HPLC-DAD : Use a C18 column (MeCN/H2O gradient) to detect impurities at 254 nm .
- LC-MS : Identify byproducts via fragmentation patterns (e.g., ester hydrolysis products) .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
